molecular formula C18H14N4O2S B2918405 2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile CAS No. 909092-57-5

2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile

Cat. No.: B2918405
CAS No.: 909092-57-5
M. Wt: 350.4
InChI Key: FMGUJJAKOHNBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile ( 909092-57-5) is a synthetic small molecule compound with a molecular formula of C18H14N4O2S and a molecular weight of 350.39 g/mol . This quinazoline derivative is supplied for research purposes and is a key compound of interest in molecular screening assays. It has been identified as a reference ligand in methods to screen for agonists and antagonists of the orphan nuclear receptor NR2F6, a potential target for immune modulation and cancer therapy . Researchers can utilize this compound in displacement assays, including scintillation proximity assays (SPA) and surface plasmon resonance (SPR), to identify and characterize novel small molecules that can modulate NR2F6 activity . The compound features a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a topological polar surface area of 105 Ų . Its computed properties, such as an XLogP3 of 3.8, suggest moderate lipophilicity . This product is intended for laboratory research use by trained professionals only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-7-8-25-18-21-14-4-2-1-3-13(14)17(22-18)20-10-12-5-6-15-16(9-12)24-11-23-15/h1-6,9H,8,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGUJJAKOHNBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC(=NC4=CC=CC=C43)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile is a complex organic compound that integrates a benzodioxole moiety with a quinazoline core and a sulfanyl group. This structural diversity suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be summarized as follows:

Component Description
Benzodioxole A bicyclic structure that may enhance lipophilicity and facilitate interactions with biological targets.
Quinazoline Core Known for its role in various pharmacological activities, including anticancer properties.
Sulfanyl Group May confer unique reactivity and interaction properties, potentially enhancing biological efficacy.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several promising effects:

Anticancer Properties

Research indicates that compounds containing quinazoline structures exhibit significant anticancer activity. For instance, derivatives of quinazoline have been shown to selectively inhibit Src family kinases (SFKs), which are crucial in cancer progression. The presence of the benzodioxole moiety may further enhance this activity due to its ability to interact with hydrophobic pockets in target proteins .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Similar compounds with quinazoline cores have demonstrated the ability to inhibit specific kinases at low nanomolar concentrations, leading to reduced tumor growth in preclinical models . The sulfanyl group may play a critical role in enhancing binding affinity to these enzymes.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Interaction : The sulfanyl group may facilitate binding to enzyme active sites, leading to inhibition or modulation of enzymatic activity.
  • Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways associated with cell proliferation and survival.
  • Hydrophobic Interactions : The benzodioxole moiety enhances the compound's ability to engage with lipid-rich environments within cellular membranes.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

  • Src Kinase Inhibition : A study demonstrated that quinazoline derivatives exhibit high selectivity for SFKs over other kinases, showing potential for targeted cancer therapies .
  • Pharmacokinetic Properties : Compounds similar in structure have shown favorable pharmacokinetic profiles, including extended half-lives and effective oral bioavailability. These characteristics are essential for developing therapeutics.
  • Antimicrobial Activity : Research on benzodioxole derivatives has indicated broad-spectrum antimicrobial effects, suggesting that the incorporation of this moiety into new compounds could enhance their therapeutic potential against infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Table 1: Key Structural Differences Among Quinazoline Derivatives
Compound Name Substituents at Quinazoline Core Key Functional Groups Molecular Weight (g/mol)
Compound A 4-(1,3-Benzodioxol-5-ylmethylamino), 2-sulfanylacetonitrile Benzodioxole, thioether, nitrile ~397.4 (estimated)
2-[4-(Methylsulfanyl)quinazolin-2-yl]-1-phenylethanol 4-(methylsulfanyl), 2-(phenylethanol) Methylthio, hydroxyl, phenyl 308.38
N-(Substituted)-2-[(4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio]acetamide 4-sulfamoylphenyl, 2-thioacetamide Sulfonamide, thioether, amide 400–450 (varies)
  • Hydrogen Bonding : Unlike the hydroxyl-containing analog in , which forms an intramolecular O-H⋯N hydrogen bond, Compound A ’s nitrile group may participate in weaker dipole interactions or serve as a hydrogen bond acceptor, influencing solubility and crystal packing .

Crystallographic and Supramolecular Behavior

  • Hydrogen Bond Patterns: Graph set analysis (as per ) suggests that Compound A’s lack of strong hydrogen bond donors (e.g., -OH or -NH₂) may result in less robust crystal packing compared to sulfonamide-containing analogs, which form extensive intermolecular networks via sulfonamide N-H⋯O bonds .

Research Findings and Implications

Crystallography and Computational Tools

  • Structural analyses of quinazoline derivatives rely heavily on software such as SHELX (for refinement) and ORTEP-3 (for graphical representation) . For example, the crystal structure in was resolved using SHELXL, highlighting its utility for small-molecule refinement .
  • Compound A ’s hypothetical crystal structure could be modeled using similar tools, with attention to the benzodioxole group’s planarity and its impact on packing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.